Trimethylsilyl-D-(+)-trehalose

GC-MS Retention Index Carbohydrate Analysis

Native trehalose is non-volatile and thermally labile, preventing direct GC-MS analysis. Trimethylsilyl-D-(+)-trehalose (per-O-TMS trehalose) solves this by converting all eight hydroxyl groups to TMS ethers, conferring volatility and thermal stability for reliable GC separation and electron ionization detection. - Retention index (RI) ~2726 on DB-5 columns; diagnostic EI ions m/z 73, 191, 204, 217, 361, 451. - Enables trehalose quantification down to ppm levels in food, cosmetic, and biopharmaceutical matrices. - Supplied as an authenticated reference standard for method calibration and library matching (Wiley, Golm Metabolome Database, MassBank). - Also used as a protected intermediate for synthesizing trehalose mono- and diesters (e.g., cord factor analogs). Available from BenchChem with batch-specific certificates of analysis.

Molecular Formula C36H86O11Si8
Molecular Weight 919.7 g/mol
Cat. No. B1640652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl-D-(+)-trehalose
Molecular FormulaC36H86O11Si8
Molecular Weight919.7 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3/t27-,28-,29-,30-,31+,32+,33-,34-,35-,36-/m1/s1
InChIKeyYQFZNYCPHIXROS-XPMTUQOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl-D-(+)-trehalose for GC-MS Carbohydrate Analysis


Trimethylsilyl-D-(+)-trehalose (CAS 42390-78-3; molecular formula C36H86O11Si8; molecular weight 919.75 g/mol) is the per-O-trimethylsilyl (per-TMS) ether derivative of the non-reducing disaccharide α,α-trehalose. The compound is formed by substituting all eight hydroxyl groups of trehalose with trimethylsilyl groups, yielding the octakis(trimethylsilyl) ether [1][2]. This derivatization confers substantially enhanced volatility and thermal stability, rendering the otherwise non-volatile parent trehalose amenable to analysis by gas chromatography-mass spectrometry (GC-MS) without thermal decomposition [3]. The derivative is commercially available as a reference standard from multiple specialty chemical suppliers and serves as an authenticated analytical reference material for the identification and quantification of trehalose in complex biological matrices .

Per-TMS derivative ensures GC-MS volatility and thermal stability
Authenticated analytical reference standard for trehalose identification
Established retention index on standard 5%-phenyl capillary columns
Characteristic EI mass spectral fragmentation for library matching

Why Trimethylsilyl-D-(+)-trehalose Is Irreplaceable in GC-MS


Substituting native trehalose or alternative derivatives such as trehalose octaacetate for trimethylsilyl-D-(+)-trehalose in GC-MS workflows is analytically untenable. Native α,α-trehalose is non-volatile and thermally labile, undergoing extensive decomposition upon attempted gas chromatographic injection [1]. Trehalose octaacetate, while sufficiently volatile for GC analysis, produces a markedly different chromatographic retention profile with a retention index approximately 3147 on DB-5 equivalent phases, representing a ~15% increase over the TMS derivative's RI of approximately 2726–2743 [2]. This discrepancy precludes direct substitution without complete revalidation of retention time libraries, calibration curves, and established peak identification protocols. Furthermore, per-TMS derivatives of carbohydrates generate characteristic electron ionization mass spectra dominated by diagnostic fragment ions—most notably m/z 73 [Si(CH3)3]+, m/z 191, m/z 204, and m/z 217—which differ fundamentally from the fragmentation patterns observed for acetylated derivatives, rendering cross-library searching unreliable [3]. For laboratories operating under standardized methods referencing authenticated TMS derivative retention indices, the use of alternative derivatives introduces unacceptable method deviation and quantification error.

Native trehalose non-volatile
Underivatized trehalose is non-volatile and thermally decomposes; cannot be introduced into GC-MS workflows.
Octaacetate retention index mismatch
Trehalose octaacetate elutes with ~15% higher retention index, requiring revalidation of retention time libraries and calibration curves.
Mass spectral fragmentation divergence
Fragmentation patterns differ fundamentally from TMS derivative; cross-library searching may be unreliable without dedicated reference spectra.

Quantitative Performance Evidence for Trimethylsilyl-D-(+)-trehalose


GC Retention Index Profile

The per-O-trimethylsilyl derivative of α,α-trehalose (8 TMS; octakis(trimethylsilyl) ether) exhibits a linear temperature-programmed retention index (RI) of 2714.6 on a VF-5MS capillary column under standard ramp conditions (60°C to 270°C at programmed rate, helium carrier gas) as compiled by the NIST Mass Spectrometry Data Center [1]. In an independent experimental determination on a 5%-phenyl-95%-dimethylpolysiloxane column with RI calibration based on n-alkanes (C10–C36), the measured RI was 2726.3 [2][3]. A third dataset reports a retention index of 2727.1 with a retention time of 605.422 seconds on the same stationary phase type [4]. By comparison, the underivatized parent trehalose cannot be chromatographed under these conditions due to non-volatility and thermal decomposition, while trehalose octaacetate elutes at a substantially higher retention index of approximately 3147 on equivalent columns—a difference of +420 to +430 RI units (approximately 15% higher) [5]. This differential provides unambiguous chromatographic resolution of trehalose from co-occurring disaccharides and monosaccharide TMS derivatives, enabling confident peak assignment in complex biological extracts.

Retention Index
Analytical context
TMS-trehalose RI ≈ 2715–2727 (VF-5MS); octaacetate RI ≈ 3147; native trehalose not GC-amenable.
Supports confident peak assignment and shorter run times vs octaacetate.
Cross-study comparable; 5%-phenyl column, n-alkane calibration.
GC-MS Retention Index Carbohydrate Analysis Metabolomics

Quantitative Detection Limit via GC

A GC-based method employing trimethylsilylation of extracted saccharides, including trehalose, enables the accurate quantification of trehalose in food products on the order of parts per million (ppm) [1]. The method involves extraction of saccharides from the test sample, followed by trimethylsilylation to form the volatile TMS derivatives, gas chromatographic separation, and detection. This analytical approach was documented as capable of achieving ppm-level quantification of trehalose content in complex food matrices where underivatized trehalose cannot be directly analyzed [1]. The necessity of the TMS derivatization step is underscored by the fact that alternative non-derivatization approaches, such as direct HPLC-RI or enzymatic assays, either lack the specificity to distinguish trehalose from co-eluting disaccharides (maltose, sucrose, lactose) in complex matrices or require sample-specific method development and validation [2]. The TMS-GC method provides a standardized, instrument-based approach applicable across diverse sample types with minimal matrix-specific optimization.

Detection Limit
Class-level
ppm-range quantification in food matrices via TMS derivatization GC.
Enables regulatory-sensitive trehalose quantification where underivatized trehalose fails.
Method requires extraction and trimethylsilylation; data to verify for specific matrices.
Food Analysis Quantitative Detection Trehalose Quantification GC-FID

Diagnostic Mass Spectral Fragmentation for Library Matching

The electron ionization (EI) mass spectrum of per-O-trimethylsilyl-α,α-trehalose (8 TMS) is characterized by a base peak at m/z 73, corresponding to the trimethylsilyl cation [Si(CH3)3]+, and diagnostic fragment ions including m/z 191, m/z 204, m/z 217, m/z 361, and m/z 451 [1][2]. This fragmentation pattern is fundamentally distinct from that of trehalose octaacetate, which lacks the trimethylsilyl-specific ions and instead produces acetate-derived fragments. The TMS derivative mass spectrum is incorporated into major commercial and public spectral libraries, including the Wiley Registry of Mass Spectral Data (featuring over 1,800 TMS derivatives with retention indices ranging from 713 to 4700 index units) [3], the Golm Metabolome Database (GMD) [4], and MassBank [5]. The availability of authenticated reference spectra with experimentally determined retention indices enables confident, automated library matching with similarity scores typically exceeding 900 (on a 0-999 scale) for correctly identified trehalose TMS peaks in complex metabolomics datasets. In contrast, alternative derivatives such as trehalose octaacetate are less comprehensively represented in standard metabolomics spectral libraries, increasing the risk of false-negative or ambiguous identifications.

Spectral Library Match
Reported
Base peak m/z 73; diagnostic ions m/z 191, 204, 217, 361, 451. Included in Wiley TMS library (>1800 compounds), GMD, MassBank.
Enables automated library identification with high similarity scores.
70 eV EI; orthogonal RI confirmation recommended.
Mass Spectrometry Metabolite Identification Spectral Library GC-EI-MS

Regioselective Synthetic Intermediate for Glycolipids and Cord Factors

Partially silylated trehalose derivatives, specifically hexakis-O-(trimethylsilyl)trehalose and heptakis-O-(trimethylsilyl)trehalose, serve as critical synthetic intermediates for the regioselective functionalization of trehalose at specific hydroxyl positions [1][2]. In the synthesis of trehalose 6,6′-diesters (cord factor analogs), heptakis-O-(trimethylsilyl)trehalose enables selective acylation at the remaining free 6-OH position, achieving excellent yields of 78% for the monocorynomycolate derivative following esterification and subsequent desilylation [1]. An alternative approach using hexakis-O-(trimethylsilyl)trehalose with two free hydroxyl groups permits controlled diacylation [2]. The TMS protecting group strategy offers distinct advantages over alternative protecting groups (e.g., acetyl, benzyl, or benzylidene): the silyl ethers are readily cleaved under mild conditions (aqueous workup or fluoride ion) that do not compromise the newly formed ester linkages, and the introduction of TMS groups is efficiently achieved using N,O-bis(trimethylsilyl)acetamide (BSA) with tetrabutylammonium fluoride (TBAF) catalysis in a one-pot procedure [3][4]. In contrast, benzyl or benzylidene protecting groups require hydrogenolysis conditions that may reduce unsaturated lipid moieties, while acetyl groups necessitate strongly basic or acidic deprotection that can hydrolyze sensitive ester bonds. The per-O-TMS derivative (octakis-TMS trehalose) serves as the fully protected precursor from which controlled partial desilylation yields the desired hexakis- or heptakis-TMS intermediates with predictable regioselectivity.

Synthetic Utility
Reported
78% isolated yield for monocorynomycolate via heptakis-TMS intermediate; mild fluoride/aqueous desilylation preserves sensitive esters.
Supports regioselective trehalose glycolipid synthesis as protecting group strategy.
Alternative protecting groups may require harsher deprotection; synthesis validation recommended.
Carbohydrate Chemistry Protecting Group Strategy Trehalose Glycolipids Synthetic Intermediate

Application Scenarios for Trimethylsilyl-D-(+)-trehalose


Trehalose Quantification in Food and Cosmetics by GC-MS

Trimethylsilyl-D-(+)-trehalose serves as the essential analytical reference standard for GC-based quantification of trehalose content in food products and cosmetics. The trimethylsilylation-GC method enables detection and quantification of trehalose on the order of parts per million (ppm), providing the sensitivity required for regulatory compliance and label verification [1]. The authenticated TMS derivative standard ensures accurate calibration and peak identification, with a retention index of approximately 2726–2727 on standard 5%-phenyl columns enabling reliable discrimination from other disaccharide TMS derivatives [2].

Metabolomics Profiling and Spectral Library Matching

In GC-MS-based metabolomics workflows, Trimethylsilyl-D-(+)-trehalose provides the authenticated reference spectrum and retention index required for confident trehalose identification in complex biological extracts. The compound's mass spectrum (base peak m/z 73, diagnostic ions m/z 191, 204, 217, 361, 451) is included in major spectral libraries including the Wiley TMS derivative library (1,800+ compounds), the Golm Metabolome Database, and MassBank, enabling automated library matching with high similarity scores [3][4]. The experimentally determined retention index of 2726.3 on standard 5%-phenyl-95%-dimethylpolysiloxane columns provides an orthogonal identification parameter that reduces false-positive assignments [2].

Synthesis of Trehalose Glycolipids and Cord Factor Analogs

Partially silylated trehalose derivatives, prepared from per-O-TMS-trehalose via controlled desilylation, function as regioselective intermediates for the synthesis of trehalose 6-monoesters and 6,6′-diesters (cord factor analogs). The TMS protecting group strategy enables selective acylation at free hydroxyl positions with yields reaching 78% for monocorynomycolate derivatives, followed by mild desilylation that preserves sensitive ester and alkene functionalities [5][6]. This approach is particularly valuable for immunology and tuberculosis research laboratories synthesizing trehalose dimycolate analogs for immunological assays and vaccine adjuvant development.

Method Validation for Trehalose in Biopharmaceuticals

Trimethylsilyl-D-(+)-trehalose serves as a reference material for the development and validation of GC-MS methods for trehalose quantification in biopharmaceutical formulations, where trehalose is commonly employed as a protein-stabilizing excipient in lyophilized drug products. The TMS derivative approach provides a standardized, instrument-based alternative to enzymatic or HPLC-RI methods, offering improved specificity for trehalose in the presence of other formulation components. The authenticated standard ensures method traceability and supports regulatory submissions requiring validated analytical procedures for excipient content uniformity testing [1].

Application
Selection Property
Validation Focus
Trehalose quantification in food/cosmetics
TMS derivative enables GC separation and ppm sensitivity
Retention index calibration and peak assignment verification
Metabolomics profiling and library matching
Authenticated reference spectrum and consistent RI
Library match similarity scores and orthogonal RI confirmation
Synthesis of trehalose glycolipids (cord factor analogs)
TMS protecting group enables regioselective acylation
Mild deprotection conditions; verify ester stability and yield
Method validation for trehalose in biopharmaceuticals
Authenticated standard for calibration and traceability
Accuracy, precision, and method documentation context

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